molecular formula C22H29N3O3 B2514214 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049396-86-2

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

Cat. No.: B2514214
CAS No.: 1049396-86-2
M. Wt: 383.492
InChI Key: ZXMLBLOSSFZFHK-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
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Scientific Research Applications

Potential in β3-Adrenergic Receptor Agonism

Compounds with similar structural moieties have been evaluated for their agonistic activity against human β3-adrenergic receptors (ARs), which are potential targets for treating obesity and type 2 diabetes. For instance, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have shown potent agonistic activity against the β3-AR, indicating potential applications of similar compounds in metabolic disorder treatments (Maruyama et al., 2012).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of amino groups, such as in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the importance of precise functional group modifications in drug synthesis. This process highlights the potential application of similar acetamide compounds in the synthesis of complex pharmaceuticals (Magadum & Yadav, 2018).

Antihypertensive and Antiarrhythmic Activities

Derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety have demonstrated significant antihypertensive and antiarrhythmic activities, indicating the therapeutic potential of structurally related compounds in cardiovascular diseases. The pharmacological effects were attributed to alpha-adrenolytic properties, suggesting a promising avenue for the development of novel cardiovascular therapeutics (Malawska et al., 2002).

Tubulin Polymerization Inhibition

Compounds featuring phenylpiperazine moieties, similar to the structure , have been identified as potent inhibitors of tubulin polymerization, a critical mechanism in cancer therapy. This indicates a potential research application of 2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide in the development of new anticancer agents (Prinz et al., 2017).

Safety and Hazards

The safety and hazards of “2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide” are not known from the available information. As with all chemicals, it should be handled with care, following appropriate safety procedures .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-27-20-10-5-6-11-21(20)28-18-22(26)23-12-7-13-24-14-16-25(17-15-24)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLBLOSSFZFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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